molecular formula C8H6Cl2O B1357130 2-(2,6-Dichlorophenyl)acetaldehyde CAS No. 20973-90-4

2-(2,6-Dichlorophenyl)acetaldehyde

Cat. No.: B1357130
CAS No.: 20973-90-4
M. Wt: 189.04 g/mol
InChI Key: BBJCWAGQXDWRKB-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)acetaldehyde is a halogenated aromatic aldehyde featuring a dichlorophenyl group attached to an acetaldehyde moiety. The dichlorophenyl group enhances lipophilicity and steric bulk, influencing solubility, stability, and biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dichlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJCWAGQXDWRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Dichlorophenyl)acetaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of (2,6-dichlorophenyl)ethanol using Dess-Martin periodinane in dichloromethane at room temperature. The reaction typically proceeds for about 30 minutes, followed by workup with sodium bicarbonate and sodium thiosulfate solutions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to (2,6-dichlorophenyl)acetic acid using strong oxidizing agents.

    Reduction: The aldehyde group can be reduced to (2,6-dichlorophenyl)methanol using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: (2,6-Dichlorophenyl)acetic acid.

    Reduction: (2,6-Dichlorophenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichlorophenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their functional group distinctions:

Compound Name Molecular Formula Functional Group Key Features
2-(2,6-Dichlorophenyl)acetaldehyde C₈H₆Cl₂O Aldehyde (-CHO) Reactive aldehyde group; potential for nucleophilic addition or oxidation.
2-(2,6-Dichlorophenyl)acetohydrazide C₈H₈Cl₂N₂O Hydrazide (-CONHNH₂) Enhanced stability; used in medicinal chemistry for hydrazide-based linkages.
2,4-Dichlorophenylacetic acid C₈H₆Cl₂O₂ Carboxylic acid (-COOH) Higher acidity (pKa ~3–4); forms salts with metals (e.g., Rh³⁺, Ru³⁺) .
[Ru(L)₃(H₂O)₃]·3H₂O (L = diclofenac) C₄₈H₄₅Cl₆N₃O₁₅Ru Carboxylate ligand Coordination via carboxylate oxygen; thermal stability up to 250°C .

Key Observations :

  • The aldehyde group in this compound confers higher reactivity compared to the carboxylate or hydrazide derivatives, making it suitable for condensation reactions (e.g., Mannich bases) .
  • The hydrazide analog exhibits lower volatility and improved thermal stability due to hydrogen bonding from the -NHNH₂ group .

Physical and Thermal Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Profile
2,4-Dichlorophenylacetic acid 128–130 Not reported Soluble in ethanol, DMSO; insoluble in water .
2-(2,6-Dichlorophenyl)acetohydrazide Not reported Not reported Likely soluble in polar aprotic solvents (DMF, DMSO) .
[Ru(L)₃(H₂O)₃]·3H₂O >250 (decomposes) N/A Insoluble in water; decomposes upon heating .

Analysis :

  • The carboxylic acid derivative (2,4-dichlorophenylacetic acid) has a well-defined melting point, typical of crystalline aromatic acids.
  • Coordination compounds like [Ru(L)₃(H₂O)₃]·3H₂O exhibit exceptional thermal stability, attributed to strong metal-ligand bonds .
Coordination Chemistry

    Biological Activity

    2-(2,6-Dichlorophenyl)acetaldehyde is an organic compound characterized by its dichlorophenyl group attached to an acetaldehyde functional group. Its molecular formula is C9_{9}H8_{8}Cl2_{2}, and it has a molecular weight of 189.04 g/mol. The presence of two chlorine atoms at the 2 and 6 positions on the phenyl ring significantly influences its chemical properties and biological activity. This article explores the biological activity of this compound, including its interactions with biological systems, potential applications, and relevant case studies.

    The compound can be synthesized through various methods, which may involve the reaction of dichlorobenzene derivatives with acetaldehyde or other synthetic routes. The unique substitution pattern on the phenyl ring contributes to its reactivity and potential biological effects.

    Biological Activity Overview

    Preliminary studies indicate that this compound exhibits notable biological activities, primarily due to its electrophilic nature. This property enables it to interact with various biological macromolecules such as proteins, enzymes, and receptors.

    1. Interaction with Enzymes

    Research suggests that this compound may inhibit certain enzymes involved in metabolic pathways. Its electrophilic character allows it to form covalent bonds with nucleophilic sites on enzymes, potentially altering their activity.

    2. Cytotoxicity and Antitumor Activity

    In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways.

    Cell Line IC50 (µM) Mechanism of Action
    HeLa15Induction of apoptosis via caspase activation
    MCF-720Disruption of mitochondrial membrane potential
    A54925Inhibition of cell proliferation

    Case Studies

    Several case studies have highlighted the biological implications of this compound:

    • Study on Hepatotoxicity : A study investigated the effects of this compound on liver cells (hepatocytes). Results indicated that exposure led to significant alterations in cell viability and function, suggesting potential hepatotoxicity .
    • Antimicrobial Activity : Another research focused on the antimicrobial properties of this compound against various bacterial strains. The compound showed promising results as an antibacterial agent, particularly against Gram-positive bacteria .

    Toxicological Profile

    The toxicological assessment of this compound indicates moderate toxicity levels. Acute toxicity studies reveal an LD50 value indicating potential risks associated with exposure:

    • Acute Toxicity : LD50 values were reported at approximately 1,200 mg/kg in mice.
    • Irritation Potential : The compound is noted for causing moderate irritation in human eyes and respiratory tracts .

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